Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate

Description

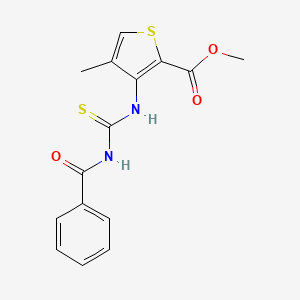

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a thiourea moiety substituted with a phenylcarbonyl (benzoyl) group. Its structure integrates a 4-methylthiophene-2-carboxylate backbone modified at the 3-position with a thiourea-derived functional group.

Properties

IUPAC Name |

methyl 3-(benzoylcarbamothioylamino)-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-9-8-22-12(14(19)20-2)11(9)16-15(21)17-13(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYGVREBHFORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of a thiophene derivative with a phenylcarbonylamino compound in the presence of a thioxomethylating agent. The reaction conditions often require a solvent such as dichloromethane or ethanol and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols; reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds .

Scientific Research Applications

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Carboxylates

The compound is compared below with analogs differing in substituents at the 3-position of the thiophene ring.

Key Observations:

- Steric Bulk: The benzoyl group increases steric hindrance, which may reduce metabolic degradation rates compared to smaller substituents like methylamino .

- Biological Relevance : Thiourea derivatives (e.g., morpholinylthiocarbonyl) are associated with antimicrobial and enzyme inhibitory activities, suggesting the target compound may share similar applications .

Physicochemical Properties

- Solubility : The benzoyl group may reduce aqueous solubility compared to aliphatic substituents (e.g., isopropylarticaine), necessitating formulation adjustments for drug delivery .

- Stability : Thiourea groups are prone to hydrolysis under acidic/basic conditions; the phenylcarbonyl group could stabilize the molecule via resonance .

Biological Activity

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate is a complex organic compound belonging to the thiophene family. Its unique structure suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

The chemical formula of this compound is represented as follows:

- Chemical Formula: C12H12N2O2S3

- Molecular Weight: 288.42 g/mol

The compound features a thiophene ring substituted with various functional groups, enhancing its reactivity and biological potential.

Pharmacological Properties

- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. This can be attributed to their ability to disrupt bacterial cell wall synthesis.

- Anticancer Potential : Research has shown that thiophene derivatives can inhibit cancer cell proliferation through apoptosis induction. The compound's ability to target specific cellular pathways involved in tumor growth is under investigation.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes responsible for key metabolic processes in pathogens or cancer cells.

- Cell Signaling Modulation : It could alter cell signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiophene derivatives, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating potent antimicrobial properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 50 | Staphylococcus aureus |

| 2 | 50 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. At concentrations of 10 µM, it resulted in a significant reduction in cell viability (approximately 70% inhibition).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.